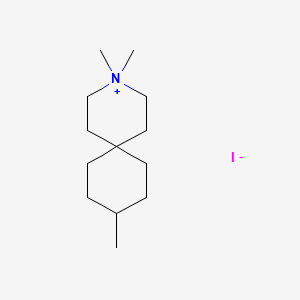
3,3,9-Trimethyl-3-azoniaspiro(5.5)undecane iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,9-Trimethyl-3-azoniaspiro(55)undecane iodide is a chemical compound with the molecular formula C₁₃H₂₆IN It is a member of the spiro compound family, characterized by a unique spiro structure where two rings are connected through a single atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,9-Trimethyl-3-azoniaspiro(5.5)undecane iodide typically involves the reaction of 3,3,9-Trimethyl-3-azoniaspiro(5.5)undecane with iodine. The reaction is carried out under controlled conditions to ensure the formation of the iodide salt. The process may involve the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3,3,9-Trimethyl-3-azoniaspiro(5.5)undecane iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The iodide ion can be substituted with other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce lower oxidation state products. Substitution reactions can result in the formation of various substituted derivatives.
Applications De Recherche Scientifique
3,3,9-Trimethyl-3-azoniaspiro(5.5)undecane iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other spiro compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,3,9-Trimethyl-3-azoniaspiro(5.5)undecane iodide involves its interaction with molecular targets in biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,9-Diazaspiro(5.5)undecane: A similar spiro compound with different substituents.
3,3,9-Trimethyl-3-azoniaspiro(5.5)undecane: The parent compound without the iodide ion.
1,3-Dioxane-1,3-dithiane spiranes: Compounds with similar spiro structures but different heteroatoms.
Uniqueness
3,3,9-Trimethyl-3-azoniaspiro(5.5)undecane iodide is unique due to its specific spiro structure and the presence of the iodide ion. This gives it distinct chemical and physical properties compared to other similar compounds, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
775-73-5 |
|---|---|
Formule moléculaire |
C13H26IN |
Poids moléculaire |
323.26 g/mol |
Nom IUPAC |
3,3,9-trimethyl-3-azoniaspiro[5.5]undecane;iodide |
InChI |
InChI=1S/C13H26N.HI/c1-12-4-6-13(7-5-12)8-10-14(2,3)11-9-13;/h12H,4-11H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
BPAIPOQNBYDSGI-UHFFFAOYSA-M |
SMILES canonique |
CC1CCC2(CC1)CC[N+](CC2)(C)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


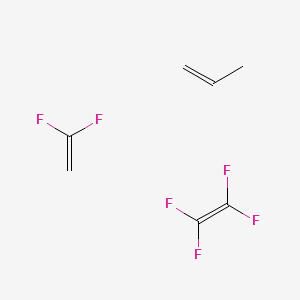
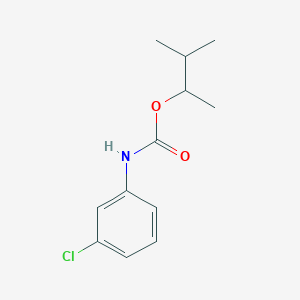

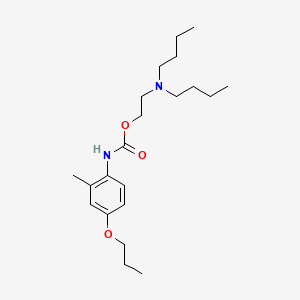
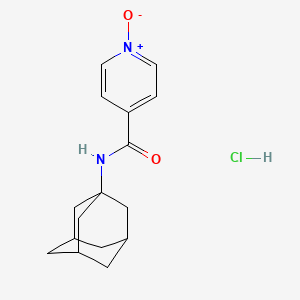


![Spiro[7H-benzo[c]xanthene-7,1'(3'H)-isobenzofuran]-3'-one, 10-(diethylamino)-5-methoxy-](/img/structure/B13763924.png)



![2-chloro-N-(2-chloroethyl)-N-[(6-methoxynaphthalen-1-yl)methyl]ethanamine;hydrochloride](/img/structure/B13763938.png)
![5-Benzoxazolesulfonic acid, 2-[7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl]-, ammonium salt](/img/structure/B13763939.png)

